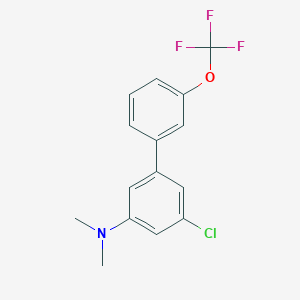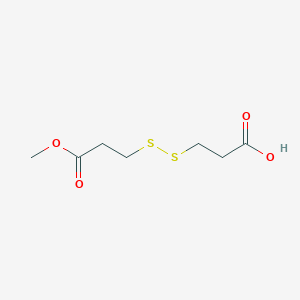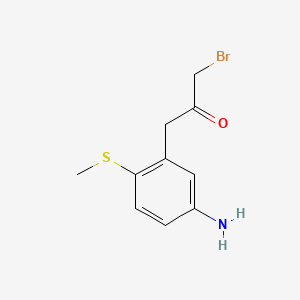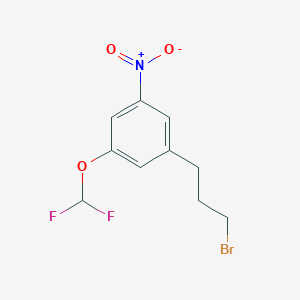
1,2-Diiodo-5-fluoro-3-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diiodo-5-fluoro-3-(trifluoromethoxy)benzene is a halogenated aromatic compound with the molecular formula C7H2F4I2O. This compound is characterized by the presence of iodine, fluorine, and trifluoromethoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diiodo-5-fluoro-3-(trifluoromethoxy)benzene typically involves the halogenation of a precursor compound. One common method is the iodination of 5-fluoro-3-(trifluoromethoxy)benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diiodo-5-fluoro-3-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride can be used to replace iodine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium fluoride can yield 1,2-difluoro-5-fluoro-3-(trifluoromethoxy)benzene .
Aplicaciones Científicas De Investigación
1,2-Diiodo-5-fluoro-3-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Diiodo-5-fluoro-3-(trifluoromethoxy)benzene depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Diiodo-3-(trifluoromethoxy)benzene
- 1,2-Diiodo-5-fluoro-4-(trifluoromethoxy)benzene
- 1,2-Diiodo-5-chloro-3-(trifluoromethoxy)benzene
Uniqueness
1,2-Diiodo-5-fluoro-3-(trifluoromethoxy)benzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and properties. The presence of both iodine and fluorine atoms, along with the trifluoromethoxy group, makes it a versatile compound for various chemical transformations .
Propiedades
Fórmula molecular |
C7H2F4I2O |
|---|---|
Peso molecular |
431.89 g/mol |
Nombre IUPAC |
5-fluoro-1,2-diiodo-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H2F4I2O/c8-3-1-4(12)6(13)5(2-3)14-7(9,10)11/h1-2H |
Clave InChI |
HSVNGPFUTQDRQB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1OC(F)(F)F)I)I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


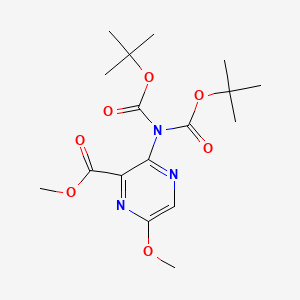
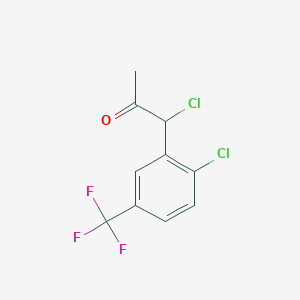
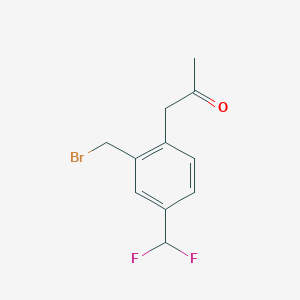
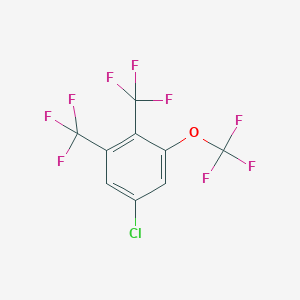

![((2S,4R,5R)-4-(Benzoyloxy)-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14060539.png)
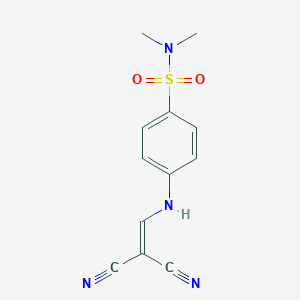
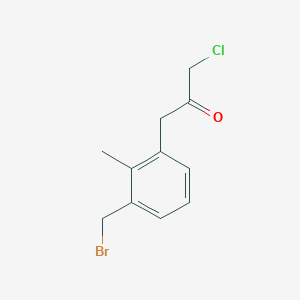

![(13S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14060572.png)
